molecular formula C12H14BrClO B13076393 1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene

1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene

Cat. No.: B13076393
M. Wt: 289.59 g/mol
InChI Key: BENXHLFINDCVOO-UHFFFAOYSA-N
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Description

1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene is an organic compound that features a bromocyclopentyl group attached to a chlorobenzene ring through an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene typically involves the reaction of 2-bromocyclopentanol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the oxymethyl linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the cyclopentyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromocyclopentyl group to a cyclopentyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(((2-Bromocyclopentyl)oxy)methyl)-4-methoxybenzene
  • 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene

Comparison: Compared to its analogs, 1-(((2-Bromocyclopentyl)oxy)methyl)-4-chlorobenzene exhibits unique properties due to the presence of the chlorine atom on the benzene ring.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-4-chlorobenzene

InChI

InChI=1S/C12H14BrClO/c13-11-2-1-3-12(11)15-8-9-4-6-10(14)7-5-9/h4-7,11-12H,1-3,8H2

InChI Key

BENXHLFINDCVOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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